molecular formula C9H10N2O3S B13243677 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine

Katalognummer: B13243677
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: PQDUCDQVMXTXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine is a heterocyclic compound that contains both oxygen and sulfur atoms within its seven-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine typically involves the cationic ring contraction of seven-membered cycles of 3,4-dihydro-2H-1,5-benzoxathiepin derivatives. This synthetic approach allows for the formation of various derivatives, including alkenes, alcohols, nitriles, chlorides, bromides, azides, and amines . The reaction conditions often involve the use of suitable catalysts and reagents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to achieve high yields and purity. This can include the use of biocatalysis, where enzymes such as amine transaminases are employed to convert prochiral and racemic ketones into enantiopure amines . The reaction conditions are optimized in terms of enzyme loading, temperature, and reaction times to achieve high conversion and enantiomeric excess values.

Analyse Chemischer Reaktionen

Types of Reactions

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and nitriles. These derivatives can be further functionalized to obtain compounds with specific properties and applications.

Wissenschaftliche Forschungsanwendungen

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s anti-proliferative activity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine include:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms

Eigenschaften

Molekularformel

C9H10N2O3S

Molekulargewicht

226.25 g/mol

IUPAC-Name

8-nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine

InChI

InChI=1S/C9H10N2O3S/c10-6-4-14-8-3-7(11(12)13)1-2-9(8)15-5-6/h1-3,6H,4-5,10H2

InChI-Schlüssel

PQDUCDQVMXTXFX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CSC2=C(O1)C=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.